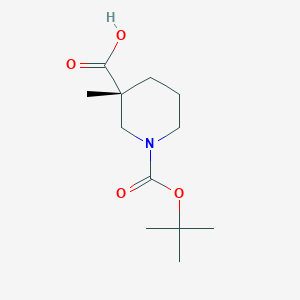

![molecular formula C12H21NO4 B3102103 (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid CAS No. 1415018-75-5](/img/structure/B3102103.png)

(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid

説明

“(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl group can be achieved through various methods. One such method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . This method has demonstrated a beneficial effect, extending the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Molecular Structure Analysis

The molecular structure of the tert-butoxycarbonyl group, which is part of “(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid”, is represented by the formula C5H9O2 . It has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a significant role in chemical reactions as a protecting group . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Physical and Chemical Properties Analysis

The tert-butoxycarbonyl group has a formula of C5H9O2, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .科学的研究の応用

Crystal Structure and Conformation Analysis

The crystal structure of related compounds, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been studied to understand the role of N-methylation in peptide conformation. This research highlights the importance of specific group conformations in determining the structural properties of peptides and related compounds (Jankowska et al., 2002).

Mechanism and Application in Group Migration

An alkoxide anion-triggered tert-butyloxycarbonyl (Boc) group migration mechanism has been reported, showcasing the intramolecular nature of such migrations and their applications in synthetic chemistry (Xue & Silverman, 2010).

Novel Reagents and Reaction Conditions

A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been utilized for chemoselective reactions under mild conditions, demonstrating the versatility of tert-butoxycarbonyl-protected compounds in synthetic applications (Saito, Ouchi, & Takahata, 2006).

Synthesis of Stereoisomers

Research has developed syntheses for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This work significantly shortens previous methods and provides insight into the synthesis of unnatural amino acids (Bakonyi et al., 2013).

Improved Selectivity in Group Removal

Studies have explored improving the selectivity of removing the tert-butyloxycarbonyl group, a key step in peptide synthesis. This research has led to more efficient methods for partial deprotection in complex synthetic sequences (Bodanszky & Bodanszky, 2009).

Catalyst Efficiency in Butoxycarbonylation

The use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines represents an efficient and environmentally benign approach to protecting amine functions, highlighting advancements in green chemistry (Heydari et al., 2007).

作用機序

Target of Action

The primary target of the compound (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acidThe tert-butoxycarbonyl (boc) group is known to be widely used in synthetic organic chemistry .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is known for its unique reactivity pattern. The Boc group is used for the direct introduction into a variety of organic compounds . This group is crowded and elicits a unique reactivity pattern, which is often used in chemical transformations .

Biochemical Pathways

The tert-butyl group, a component of the compound, is known to have implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the tert-butoxycarbonyl (boc) group may influence these properties, as it is known to affect the reactivity of the compound .

Result of Action

The introduction of the tert-butoxycarbonyl (boc) group into various organic compounds can lead to a variety of chemical transformations .

将来の方向性

The use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides has demonstrated a beneficial effect . This method extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids , indicating potential future directions for research and application in this area.

生化学分析

Biochemical Properties

(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The tert-butoxycarbonyl group in this compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can remove the Boc group under specific conditions, allowing the amine group to participate in further reactions .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a protecting group in peptide synthesis. By protecting amine groups, this compound ensures the correct assembly of peptides and proteins, which are crucial for various cellular functions. It influences cell signaling pathways, gene expression, and cellular metabolism by enabling the synthesis of functional peptides and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation and removal of the Boc protecting group. The Boc group can be introduced into molecules via chemical reactions and can be removed by treatment with acids, such as trifluoroacetic acid. This process allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex molecules. The compound’s interactions with enzymes, such as peptidases, enable the precise control of peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The Boc group is relatively stable under neutral and basic conditions but can be removed under acidic conditions. Over time, the compound may degrade if exposed to harsh conditions, affecting its efficacy in protecting amine groups. Long-term studies have shown that the compound maintains its protective function in in vitro and in vivo settings, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that careful dosage control is necessary to avoid threshold effects and ensure the compound’s efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases, which cleave the Boc group to release the free amine. This process is essential for the proper assembly of peptides and proteins, affecting metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its protective function. This localization is crucial for its activity and function in peptide synthesis, ensuring that amine groups are protected during the assembly of complex molecules .

特性

IUPAC Name |

(3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIKLOOSITZGB-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate](/img/structure/B3102020.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)